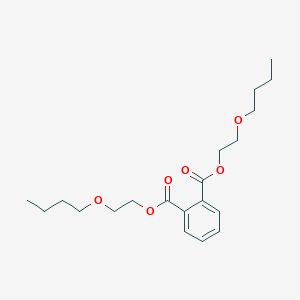

Bis(2-butoxyethyl) phthalate

Description

Properties

IUPAC Name |

bis(2-butoxyethyl) benzene-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O6/c1-3-5-11-23-13-15-25-19(21)17-9-7-8-10-18(17)20(22)26-16-14-24-12-6-4-2/h7-10H,3-6,11-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCJNODIWQEOAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047174 |

Source

|

| Record name | Bis(2-butoxyethyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] |

Source

|

| Record name | Bis(2-butoxyethyl) phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3963 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

270 °C |

Source

|

| Record name | BIS(2-BUTOXYETHYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

407 °F; 208 °C (CLOSED CUP), 407 °F (208 °C) (Open cup) |

Source

|

| Record name | BIS(2-BUTOXYETHYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Soluble in organic solvents, In water, 300 mg/L, temp not specified |

Source

|

| Record name | BIS(2-BUTOXYETHYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.06 at 20 °C |

Source

|

| Record name | BIS(2-BUTOXYETHYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00217 [mmHg] |

Source

|

| Record name | Bis(2-butoxyethyl) phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3963 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

117-83-9 |

Source

|

| Record name | Bis(2-butoxyethyl) phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-butoxyethyl) phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kesscoflex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-butoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-butoxyethyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-butoxyethyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTOXYETHYLPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3MI1R200O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-BUTOXYETHYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

FP: -55 °C |

Source

|

| Record name | BIS(2-BUTOXYETHYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

A Comprehensive Technical Guide to the Physicochemical Properties of Bis(2-butoxyethyl) Phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-butoxyethyl) phthalate (B1215562), also known as DBEP, is a phthalate ester characterized by the formal condensation of phthalic acid with two molecules of 2-butoxyethanol. It is a colorless to pale-straw colored, oily liquid.[1][2] Primarily utilized as a plasticizer, it imparts flexibility and durability to various polymers, including polyvinyl chloride (PVC) and polyvinyl acetate.[2][3] Its widespread use in consumer and industrial products necessitates a thorough understanding of its physicochemical properties for risk assessment, environmental fate modeling, and in the context of drug development, for evaluating its potential as an excipient or its interaction with biological systems. This guide provides a detailed overview of the core physicochemical properties of Bis(2-butoxyethyl) phthalate, methodologies for their determination, and a visualization of a key experimental workflow.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of Bis(2-butoxyethyl) phthalate, compiled from various reliable sources.

| Property | Value | Source(s) |

| IUPAC Name | bis(2-butoxyethyl) benzene-1,2-dicarboxylate | [1][3] |

| CAS Number | 117-83-9 | [2][3][4] |

| Molecular Formula | C₂₀H₃₀O₆ | [1][2][4][5] |

| Molecular Weight | 366.45 g/mol | [1][2][4][5] |

| Physical Description | Colorless, oily liquid | [1][2][6] |

| Melting Point | -55 °C (-67 °F) | [1][5] |

| Boiling Point | 270 °C (518 °F) at 22 mmHg405.2 °C at 760 mmHg | [1][2][5][7] |

| Density | 1.06 g/cm³ at 20 °C | [1][2] |

| Vapor Pressure | 2.17 x 10⁻³ mmHg at 25 °C | [1][6] |

| Water Solubility | 300 mg/L (temperature not specified)<0.3 g/L at 20 °C | [1][7] |

| Octanol-Water Partition Coefficient (log Kow) | 4.4 | [1][7] |

| Flash Point | 208 °C (407 °F) (Closed Cup)171 °C (340 °F) | [1][5] |

| Refractive Index | 1.486 at 20 °C | [1][2] |

| Viscosity | 42 mPa·s at 20 °C | [1] |

Experimental Protocols for Physicochemical Property Determination

The determination of the physicochemical properties of chemical substances like Bis(2-butoxyethyl) phthalate is guided by standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data reliability and comparability across different laboratories.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance.[5][8][9] For a liquid at room temperature like Bis(2-butoxyethyl) phthalate, the freezing point is determined, which is the temperature at which it transitions from a liquid to a solid state.

-

General Procedure (Freezing Temperature Method):

-

A sample of the liquid is placed in a test tube and cooled slowly while being continuously stirred.

-

The temperature is recorded at regular intervals.

-

A temperature plateau, where the temperature remains constant while the substance crystallizes, indicates the freezing point.

-

Alternatively, methods like Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) can be used, which measure the temperature and heat flow associated with thermal transitions in the material.[5][9]

-

Boiling Point (OECD Guideline 103)

This guideline provides various methods for determining the boiling point of liquid substances.[3][10][11]

-

General Procedure (Ebulliometer Method):

-

An ebulliometer, an apparatus designed for precise boiling point measurement, is filled with the test substance.

-

The liquid is heated, and the temperature of the boiling liquid and its vapor are measured under equilibrium conditions.

-

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[3][10]

-

Corrections for pressure differences from standard atmospheric pressure (101.325 kPa) may be necessary.

-

Water Solubility (OECD Guideline 105)

This guideline details methods for determining the solubility of substances in water.[1][12][13][14] For substances with low solubility, like many phthalates, the flask method is appropriate.

-

General Procedure (Flask Method):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[13]

-

After equilibration, the mixture is centrifuged or filtered to separate the undissolved substance.[13]

-

The concentration of the substance in the clear aqueous phase is then determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[13]

-

Vapor Pressure (OECD Guideline 104)

This guideline describes several methods for determining the vapor pressure of a substance.[2][6][15][16][17]

-

General Procedure (Static Method):

-

A known amount of the substance is introduced into a vacuum-tight vessel equipped with a pressure measuring device.

-

The vessel is thermostated at the desired temperature until the pressure reading is constant, indicating that equilibrium between the condensed and vapor phases has been reached.[15]

-

The vapor pressure is measured at a minimum of two different temperatures to establish the vapor pressure curve.[2]

-

Partition Coefficient (n-octanol/water) (OECD Guideline 123)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity. For highly hydrophobic substances like Bis(2-butoxyethyl) phthalate (log Kow > 4), the slow-stirring method is preferred over the traditional shake-flask method to avoid the formation of micro-emulsions.[18][19][20]

-

General Procedure (Slow-Stirring Method):

-

Water and n-octanol are mutually saturated before the experiment.

-

The test substance is dissolved in the n-octanol phase.

-

The two phases are combined in a thermostated vessel and stirred slowly to create a stable interface without forming an emulsion.[18][21]

-

The system is stirred for a sufficient time (can be several days) to reach equilibrium.

-

Samples are taken from both the n-octanol and water phases at various time points to confirm equilibrium has been reached.[18][22]

-

The concentration of the substance in each phase is determined by a suitable analytical method.

-

The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[18][22]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the octanol-water partition coefficient using the slow-stirring method, as described in OECD Guideline 123.

References

- 1. oecd.org [oecd.org]

- 2. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 3. laboratuar.com [laboratuar.com]

- 4. oecd.org [oecd.org]

- 5. laboratuar.com [laboratuar.com]

- 6. laboratuar.com [laboratuar.com]

- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 8. oecd.org [oecd.org]

- 9. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. filab.fr [filab.fr]

- 14. oecd.org [oecd.org]

- 15. consilab.de [consilab.de]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. Partition coefficient: slow stirring method according to OECD 123 - Analytice [analytice.com]

- 19. acri.gov.tw [acri.gov.tw]

- 20. oecd.org [oecd.org]

- 21. Slow‐stirring method for determining the n‐octanol/water partition coefficient (pow) for highly hydrophobic chemicals: Performance evaluation in a ring test | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 22. Partition Coefficient (n-octanol/water): slow stir method [scymaris.com]

An In-depth Technical Guide to Bis(2-butoxyethyl) phthalate (CAS: 117-83-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-butoxyethyl) phthalate (B1215562) (DBEP), with the CAS number 117-83-9, is a phthalate ester recognized for its role as a plasticizer. It is synthesized by the formal condensation of phthalic acid with two molecules of 2-butoxyethanol (B58217).[1][2][3] This document provides a comprehensive technical overview of DBEP, encompassing its physicochemical properties, synthesis, analytical methods for its detection, toxicological profile, and metabolic pathways. The information is intended to serve as a valuable resource for professionals in research, science, and drug development who may encounter or study this compound.

Physicochemical Properties

DBEP is a colorless to light yellow, oily liquid.[1][2] It is characterized by its low volatility and solubility in organic solvents, with limited solubility in water.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Bis(2-butoxyethyl) phthalate

| Property | Value | Reference(s) |

| IUPAC Name | bis(2-butoxyethyl) benzene-1,2-dicarboxylate | [1][4] |

| Synonyms | Butyl glycol phthalate, Dibutoxyethyl phthalate, Kesscoflex BCP, Kronisol, Palatinol K | [1][4] |

| CAS Number | 117-83-9 | [5] |

| Molecular Formula | C₂₀H₃₀O₆ | [5][6] |

| Molecular Weight | 366.45 g/mol | [2][6] |

| Appearance | Colorless to light yellow oily liquid | [1][2] |

| Melting Point | -55 °C | [6] |

| Boiling Point | 270 °C at 22 mmHg | [2][6] |

| Density | 1.063 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.486 | [2] |

| Vapor Pressure | 0.00217 mmHg | [1] |

| Flash Point | 171 °C (340 °F) | [6] |

| Water Solubility | Sparingly soluble | [2] |

| Solubility in Organic Solvents | Soluble | [2] |

Synthesis

The industrial synthesis of Bis(2-butoxyethyl) phthalate is typically achieved through the esterification of phthalic anhydride (B1165640) with 2-butoxyethanol.[2] This reaction can be catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or can be carried out at high temperatures without a catalyst.[2]

General Reaction Scheme

The overall chemical reaction for the synthesis of DBEP is as follows:

Phthalic Anhydride + 2 2-Butoxyethanol → Bis(2-butoxyethyl) phthalate + Water

Experimental Protocol: Acid-Catalyzed Esterification

The following is a generalized laboratory procedure for the synthesis of DBEP:

-

Reactant Charging: A reaction vessel equipped with a stirrer, thermometer, and a reflux condenser with a Dean-Stark trap is charged with phthalic anhydride and a molar excess of 2-butoxyethanol. An acid catalyst (e.g., p-toluenesulfonic acid) is added, typically at a concentration of 0.5-1% by weight of the reactants. An azeotropic solvent like toluene (B28343) may be added to facilitate the removal of water.

-

Reaction: The mixture is heated to reflux with continuous stirring. The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap. The reaction progress is monitored by measuring the amount of water collected.

-

Neutralization: Once the theoretical amount of water has been collected, the reaction mixture is cooled. The excess acid catalyst is neutralized with a dilute aqueous solution of a base, such as sodium carbonate.

-

Washing: The organic layer is washed with water to remove any remaining salts and unreacted 2-butoxyethanol.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent and any remaining excess 2-butoxyethanol are removed under reduced pressure using a rotary evaporator to yield the crude DBEP. Further purification can be achieved by vacuum distillation.

Analytical Methods

The determination of Bis(2-butoxyethyl) phthalate in various matrices, including environmental and biological samples, is crucial for exposure and toxicological assessments. The standard method for the analysis of phthalate esters is EPA Method 8061A, which utilizes gas chromatography.

EPA Method 8061A: Phthalate Esters by Gas Chromatography

This method is designed for the determination of various phthalate esters, including DBEP, in groundwater, leachate, soil, sludge, and sediment.[7][8]

A generalized workflow for the analysis of DBEP in environmental samples is presented below.

Sample Extraction:

-

Aqueous Samples: A one-liter water sample, adjusted to a pH between 5 and 7, is extracted with methylene (B1212753) chloride using a separatory funnel or a continuous liquid-liquid extractor. It is important to avoid basic conditions as phthalate esters can hydrolyze.[9]

-

Solid Samples: A 10 to 30-gram sample of soil, sludge, or sediment is extracted with a mixture of methylene chloride and acetone (B3395972) (1:1) or hexane (B92381) and acetone (1:1) using an appropriate technique such as sonication or Soxhlet extraction.[9]

Cleanup:

-

The extracts may require cleanup to remove interfering compounds. This can be achieved using techniques such as alumina (B75360) or Florisil column chromatography (EPA Method 3610 or 3620) or gel permeation chromatography (EPA Method 3640).[9]

Instrumental Analysis:

-

Gas Chromatography (GC): The concentrated extract is analyzed by gas chromatography.

-

Column: A fused-silica open tubular column, such as an Rtx-440 (30 m, 0.25 mm ID, 0.25 µm), is commonly used.[10]

-

Detector: An electron capture detector (ECD) is typically employed for its high sensitivity to halogenated compounds, though a mass spectrometer (MS) can also be used for confirmation.[9]

-

Internal Standard: An internal standard, such as benzyl (B1604629) benzoate, is added to the sample extract before analysis to improve the accuracy and precision of the quantification.[9][10]

Toxicology

Bis(2-butoxyethyl) phthalate is considered to have low acute toxicity. However, concerns have been raised regarding its potential as an endocrine disruptor, particularly its effects on the male reproductive system.

Acute Toxicity

The oral lethal dose (LD50) for DBEP in rats is reported to be 8380 mg/kg, indicating low acute toxicity upon ingestion.[1] Ingestion of large amounts may lead to central nervous system depression and mild liver toxicity.[11]

Table 2: Acute Toxicity of Bis(2-butoxyethyl) phthalate

| Species | Route | Toxicity Value | Reference(s) |

| Rat | Oral | LD50: 8380 mg/kg | [1] |

Reproductive and Developmental Toxicity

Studies in animal models have indicated that DBEP can adversely affect the male reproductive system. In utero exposure in rats has been shown to disrupt the development of fetal Leydig cells, which are responsible for testosterone (B1683101) production.[12]

A study involving the administration of DBEP to pregnant Sprague-Dawley rats from gestational day 14 to 21 resulted in several adverse effects on male offspring, including:

-

Reduced serum testosterone levels.[12]

-

Increased fetal Leydig cell proliferation and abnormal aggregation.[12]

-

Down-regulation of genes involved in steroidogenesis, such as Lhcgr, Scarb1, Star, Cyp11a1, Hsd3b1, Cyp17a1, Hsd17b3, and Insl3.[12]

Another study on pubertal male rats showed that DBEP exposure delayed the onset of puberty by inducing oxidative stress and apoptosis in Leydig cells.[13]

The following is a summary of the experimental protocol from a study investigating the effects of in utero DBEP exposure on fetal Leydig cell development in rats[12]:

-

Animals: Pregnant Sprague-Dawley rats were used.

-

Treatment: The rats were randomly assigned to different groups and were administered DBEP by gavage at doses of 0, 10, 100, 250, 500, and 1000 mg/kg body weight/day.

-

Exposure Period: The treatment was carried out from gestational day 14 to 21.

-

Endpoints Measured: On gestational day 21, various parameters were assessed in the male fetuses, including body weight, anogenital distance, serum testosterone levels, and the morphology and number of fetal Leydig cells. Gene expression analysis of steroidogenic enzymes was also performed.

Metabolism

The metabolism of Bis(2-butoxyethyl) phthalate is expected to follow the general pathway for phthalate esters, which involves a two-step hydrolysis process.

Proposed Metabolic Pathway

-

Phase I Metabolism (Hydrolysis): DBEP is likely hydrolyzed by esterases in the body to its monoester, mono(2-butoxyethyl) phthalate (MBEP), and 2-butoxyethanol. This initial hydrolysis is a critical step in the metabolism of phthalates.

-

Further Metabolism of Metabolites:

-

Mono(2-butoxyethyl) phthalate (MBEP): MBEP can be further hydrolyzed to phthalic acid and another molecule of 2-butoxyethanol.

-

2-Butoxyethanol: This alcohol is metabolized by alcohol and aldehyde dehydrogenases to 2-butoxyacetaldehyde and then to 2-butoxyacetic acid, which is the principal metabolite.[1] 2-Butoxyethanol can also undergo conjugation to form glucuronide and sulfate (B86663) conjugates.

-

Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the toxicity of Bis(2-butoxyethyl) phthalate, particularly its effects on the male reproductive system. Studies have implicated the involvement of the AKT and ERK signaling pathways.

Impact on AKT and ERK Signaling in Leydig Cells

In utero exposure to DBEP has been shown to reduce the phosphorylation of AKT1, AKT2, and ERK1/2 in fetal Leydig cells of rats.[12] These kinases are key components of signaling pathways that regulate cell survival, proliferation, and differentiation. The inhibition of AKT and ERK phosphorylation may contribute to the observed disruption of Leydig cell development and function, leading to reduced testosterone production.

Conclusion

Bis(2-butoxyethyl) phthalate is a widely used plasticizer with a well-defined chemical structure and physicochemical properties. While it exhibits low acute toxicity, there is growing evidence from animal studies suggesting its potential as a reproductive toxicant, particularly affecting male reproductive development through the disruption of Leydig cell function and associated signaling pathways. The primary route of metabolism is expected to be hydrolysis to its monoester and 2-butoxyethanol, followed by further biotransformation. Standardized analytical methods, such as EPA Method 8061A, are available for its detection in various matrices. This technical guide provides a foundational understanding of DBEP for professionals in research and development, highlighting key areas of its chemistry, analysis, and toxicology. Further research is warranted to fully elucidate its metabolic fate and the precise molecular mechanisms of its toxic action in humans.

References

- 1. Bis(2-butoxyethyl) phthalate | C20H30O6 | CID 8345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BIS(2-N-BUTOXYETHYL)PHTHALATE CAS#: 117-83-9 [m.chemicalbook.com]

- 3. bis(2-butoxyethyl)phthalate (CHEBI:79937) [ebi.ac.uk]

- 4. Dibutoxy ethyl phthalate - Wikipedia [en.wikipedia.org]

- 5. Bis(2-butoxyethyl) phthalate [webbook.nist.gov]

- 6. accustandard.com [accustandard.com]

- 7. epa.gov [epa.gov]

- 8. NEMI Method Summary - 8061A [nemi.gov]

- 9. epa.gov [epa.gov]

- 10. restek.com [restek.com]

- 11. Bis(2-butoxyethyl) phthalate - Hazardous Agents | Haz-Map [haz-map.com]

- 12. Effects of bis(2-butoxyethyl) phthalate exposure in utero on the development of fetal Leydig cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. besjournal.com [besjournal.com]

Bis(2-butoxyethyl) phthalate mechanism of action in biological systems.

An In-depth Technical Guide on the Core Mechanism of Action of Bis(2-butoxyethyl) Phthalate (B1215562) in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bis(2-butoxyethyl) phthalate (BBEP), a phthalate ester utilized as a plasticizer, is an environmental contaminant with potential endocrine-disrupting properties.[1][2] This document provides a comprehensive technical overview of the molecular mechanisms underlying BBEP's action in biological systems. The primary mechanism of BBEP-induced toxicity involves the disruption of male reproductive endocrine function, specifically targeting testicular Leydig cells. This disruption is mediated through the induction of oxidative stress and the inhibition of critical signaling pathways, including AKT, ERK1/2, and SIRT1.[3] These upstream effects lead to the downregulation of key steroidogenic genes, resulting in decreased testosterone (B1683101) biosynthesis, delayed puberty, and impaired Leydig cell development.[2][3] Furthermore, BBEP has been shown to affect adrenocortical function by reducing the production of corticosterone (B1669441) and aldosterone (B195564).[4] This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows to facilitate a deeper understanding of BBEP's toxicological profile.

Core Mechanisms of Action

The biological activity of BBEP is multifaceted, primarily characterized by its role as an endocrine-disrupting chemical.[2][3] The core mechanisms involve direct interference with steroidogenesis in gonadal and adrenal tissues, precipitated by the disruption of intracellular signaling cascades and the induction of cellular stress.

Endocrine Disruption: Targeting Male Reproductive Function

The male reproductive system is a principal target of BBEP toxicity.[3] Exposure, particularly in utero and during puberty, has profound effects on the development and function of testicular Leydig cells, the primary producers of testosterone.

-

Inhibition of Steroidogenesis: BBEP significantly suppresses the biosynthesis of testosterone.[2][3] This is achieved by down-regulating the expression of multiple genes essential for the steroidogenic pathway. These include:

-

Scarb1 : Encodes the scavenger receptor class B member 1, responsible for cholesterol uptake into cells.

-

Star (Steroidogenic Acute Regulatory Protein) : Mediates the rate-limiting step of steroidogenesis—the transfer of cholesterol into the mitochondria.

-

Cyp11a1 (Cytochrome P450 Family 11 Subfamily A Member 1) : Catalyzes the conversion of cholesterol to pregnenolone (B344588).

-

Hsd3b1 (Hydroxy-delta-5-steroid dehydrogenase, 3 beta- and steroid delta-isomerase 1) : Involved in the conversion of pregnenolone to progesterone.

-

Cyp17a1 (Cytochrome P450 Family 17 Subfamily A Member 1) : Possesses both 17α-hydroxylase and 17,20-lyase activities, crucial for androgen synthesis.

-

Hsd17b3 (Hydroxysteroid 17-beta dehydrogenase 3) : Catalyzes the conversion of androstenedione (B190577) to testosterone.[2]

-

-

Disruption of Leydig Cell Development: In utero exposure to BBEP leads to abnormal fetal Leydig cell aggregation and an increase in their proliferation at high doses.[2] However, exposure during puberty results in a decrease in the overall Leydig cell number, suggesting an induction of apoptosis.[3]

-

Hypothalamic-Pituitary-Testis (HPT) Axis Disruption: BBEP also impacts the upstream regulation of testicular function. It has been shown to down-regulate the expression of pituitary genes Lhb (Luteinizing hormone beta) and Fshb (Follicle-stimulating hormone beta), which are critical for stimulating the testes.[3]

Interference with Cellular Signaling Pathways

Recent studies have elucidated that BBEP's anti-steroidogenic effects are mediated by its interference with key intracellular signaling pathways that govern cell survival, proliferation, and function.

-

AKT/mTOR Pathway: BBEP exposure significantly decreases the phosphorylation of AKT1 and AKT2, and consequently, the phosphorylation of mTOR (mammalian target of rapamycin).[2][3] The AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition likely contributes to Leydig cell apoptosis.[3]

-

ERK1/2 Pathway: The phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) is markedly reduced by BBEP.[2][3] The ERK1/2 pathway is crucial for Leydig cell maturation and testosterone biosynthesis.[3]

-

SIRT1 and GSK3β Signaling: BBEP down-regulates the levels of SIRT1 (Sirtuin 1), an enzyme involved in cellular energy sensing and reactive oxygen species (ROS) removal.[3] Inhibition of SIRT1 is linked to increased oxidative stress and reduced steroid synthesis. Additionally, BBEP inhibits the phosphorylation of GSK3β (Glycogen synthase kinase 3 beta), which plays a role in cell survival and development.[3]

Induction of Oxidative Stress and Apoptosis

A significant mechanism contributing to BBEP-induced cellular damage is the induction of oxidative stress.

-

Increased ROS Production: BBEP treatment leads to a significant increase in the malondialdehyde (MDA) content in the testis, a marker of lipid peroxidation and oxidative damage.[3] In vitro studies confirm that BBEP induces ROS in Leydig cells.[3]

-

Depletion of Antioxidant Defenses: The expression and protein levels of key antioxidant enzymes, including Superoxide Dismutase 1 and 2 (Sod1, Sod2), are markedly down-regulated by BBEP.[3]

-

Induction of Apoptosis: The state of oxidative stress, coupled with the inhibition of pro-survival signaling pathways, triggers apoptosis in Leydig cells. This is evidenced by a decrease in the anti-apoptotic protein BCL2 and a significant elevation in the pro-apoptotic protein BAX.[3]

Disruption of Adrenocortical Function

BBEP's endocrine-disrupting effects extend to the adrenal glands. Exposure in pubertal male rats reduces serum levels of corticosterone and aldosterone without affecting the adrenocorticotropic hormone (ACTH).[4] This suggests a direct impact on the adrenal cortex, likely through the downregulation of steroidogenesis-related genes such as Scarb1, Star, Cyp11a1, Cyp21, Cyp11b1, and Cyp11b2.[4]

Quantitative Data Summary

The biological effects of BBEP are dose-dependent. The following tables summarize key quantitative findings from in vivo and in vitro studies.

Table 1: Summary of In Vivo Effects of Bis(2-butoxyethyl) Phthalate

| Dose (mg/kg/day) | Species/Model | Duration | Key Finding | Reference |

| 10 - 500 | Sprague-Dawley Rats (Pubertal Male) | 21 days | Dose-dependent decrease in serum testosterone, LH, and FSH.[3] | [3] |

| 250, 500 | Sprague-Dawley Rats (Pubertal Male) | 21 days | Significant increase in testicular malondialdehyde (MDA) content.[3] | [3] |

| 500 | Sprague-Dawley Rats (Pubertal Male) | 21 days | Decreased phosphorylation of AKT1/2, mTOR, and ERK1/2; decreased SIRT1 levels.[3] | [3] |

| 100, 250, 500 | Sprague-Dawley Rats (Pubertal Male) | 21 days | Significant increase in BAX protein levels; decrease in SOD1, SOD2, and BCL2 levels.[3] | [3] |

| 250, 500 | Sprague-Dawley Pregnant Dams (GD 14-21) | 8 days | Abnormal aggregation of fetal Leydig cells.[2] | [2] |

| 500 | Sprague-Dawley Pregnant Dams (GD 14-21) | 8 days | Reduced serum testosterone in male fetuses; decreased phosphorylation of AKT1, AKT2, and ERK1/2 in fetal testes.[2] | [2] |

| 1000 | Sprague-Dawley Pregnant Dams (GD 14-21) | 8 days | High maternal mortality (7 of 8 dams died).[2] | [2] |

| 250, 500 | Sprague-Dawley Rats (Pubertal Male) | 21 days | Significant reduction in serum corticosterone.[4] | [4] |

| 500 | Sprague-Dawley Rats (Pubertal Male) | 21 days | Significant reduction in serum aldosterone.[4] | [4] |

Table 2: Summary of In Vitro Effects of Bis(2-butoxyethyl) Phthalate

| Concentration (µmol/L) | Cell Line/System | Duration | Key Finding | Reference |

| 100, 500 | Primary Rat Leydig Cells | 24 hours | Significant induction of Reactive Oxygen Species (ROS).[3] | [3] |

| 100, 500 | Primary Rat Leydig Cells | 24 hours | Significant induction of apoptosis.[3] | [3] |

Key Experimental Protocols

The following protocols are representative of the methodologies used to investigate the mechanism of action of BBEP.

In Vivo Pubertal Male Rat Study Protocol

This protocol is based on the methodology described by Liu et al. (2023) to assess the effects of BBEP on puberty onset.[3]

-

Animals and Treatment:

-

Thirty-five-day-old male Sprague-Dawley rats are used.

-

Animals are randomly allocated into five groups (n=6 per group).

-

BBEP is dissolved in corn oil and administered daily by oral gavage for 21 consecutive days.

-

Dosage groups include a vehicle control (0 mg/kg) and BBEP at 10, 100, 250, or 500 mg/kg body weight per day.[3]

-

Body weight is monitored throughout the study.

-

-

Sample Collection:

-

At the end of the treatment period, animals are euthanized.

-

Blood is collected for serum hormone analysis.

-

Testes and pituitary glands are excised, weighed, and either fixed in Bouin’s solution for histology or snap-frozen in liquid nitrogen for molecular analysis.[3]

-

-

Hormone Analysis:

-

Serum levels of testosterone, Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH) are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer’s instructions.[3]

-

-

Quantitative Real-Time PCR (qPCR):

-

Total RNA is extracted from frozen testicular and pituitary tissues using an appropriate reagent (e.g., TRIzol).

-

RNA is reverse-transcribed into cDNA.

-

qPCR is performed using SYBR Green master mix on a real-time PCR system to quantify the mRNA expression levels of target genes (e.g., Cyp11a1, Insl3, Sod1, Sod2, Lhb, Fshb). Gene expression is normalized to a housekeeping gene such as β-actin.[3]

-

-

Western Blot Analysis:

-

Total protein is extracted from frozen testicular tissue using RIPA lysis buffer.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK1/2, ERK1/2, SOD1, SOD2, BAX, BCL2, SIRT1).

-

After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

-

Visualizations: Pathways and Workflows

Signaling Pathway of BBEP-Induced Leydig Cell Dysfunction

Caption: Proposed mechanism of BBEP action in testicular Leydig cells.

Experimental Workflow for In Vivo BBEP Toxicity Assessment

Caption: Standard experimental workflow for assessing BBEP reproductive toxicity in rats.

Logical Relationship from BBEP Exposure to Toxicity

Caption: Cause-and-effect cascade from BBEP exposure to reproductive toxicity.

References

- 1. Bis(2-butoxyethyl) phthalate | C20H30O6 | CID 8345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of bis(2-butoxyethyl) phthalate exposure in utero on the development of fetal Leydig cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. besjournal.com [besjournal.com]

- 4. researchgate.net [researchgate.net]

Endocrine Disruption Potential of Bis(2-butoxyethyl) Phthalate: A Technical Guide

Abstract

Bis(2-butoxyethyl) phthalate (B1215562) (DBEP), also known as bis(2-butoxyethyl) phthalate (BBOP), is a plasticizer used in a variety of consumer and industrial products.[1] Growing evidence from toxicological studies indicates that DBEP possesses endocrine-disrupting properties, primarily targeting the male reproductive and adrenal systems. This technical guide provides an in-depth review of the existing scientific literature on the endocrine disruption potential of DBEP. It consolidates data from key in vivo and in vitro studies, details experimental methodologies, and visualizes the proposed mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the assessment of environmental chemical safety and endocrine toxicology.

Introduction to Bis(2-butoxyethyl) Phthalate (DBEP)

Phthalates are a class of chemicals widely used as plasticizers to enhance the flexibility and durability of plastics.[2][3] DBEP (CAS No. 117-83-9) is a unique phthalate esterified with 2-butoxyethanol, a glycol ether, which imparts distinct physical properties.[1] Its presence has been detected in various environmental matrices, including water systems and soil sediments, leading to concerns about human exposure and potential health risks.[1] Like other phthalates, DBEP is considered a potential endocrine-disrupting chemical (EDC), capable of interfering with the body's hormonal systems.[1][3] This guide focuses on the scientific evidence evaluating its effects on endocrine function, with a particular emphasis on steroidogenesis and reproductive development.

In Vivo Evidence of Endocrine Disruption

In vivo studies, primarily in rodent models, have provided significant evidence for the endocrine-disrupting effects of DBEP, particularly on the male reproductive system and adrenal function.

Effects on the Male Reproductive System and Puberty

Exposure to DBEP during critical developmental windows, such as puberty and gestation, has been shown to adversely affect the male reproductive system.

A key study investigated the effects of DBEP on pubertal male Sprague-Dawley rats.[1][4][5] The findings demonstrated that DBEP exposure can delay the onset of puberty by impairing the development and function of Leydig cells, the primary testosterone-producing cells in the testes.[1][4]

Key Findings:

-

Hormonal Imbalance: Significant decreases in serum testosterone (B1683101), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) levels were observed at doses of 250 and 500 mg/kg/day.[1][4][5]

-

Leydig Cell Effects: At 500 mg/kg/day, DBEP reduced the number of Leydig cells.[4][5]

-

Gene Expression: DBEP downregulated the expression of genes crucial for steroidogenesis and Leydig cell function, including Cyp11a1, Insl3, and Hsd11b1 in the testes, and Lhb and Fshb in the pituitary gland.[4][5]

-

Oxidative Stress: Increased malondialdehyde (MDA), a marker of lipid peroxidation, and decreased expression of antioxidant enzymes (Sod1, Sod2) were noted, suggesting that oxidative stress is a key mechanism of toxicity.[4][5]

Table 1: Effects of DBEP on Male Pubertal Development in Rats

| Dose (mg/kg/day) | Serum Testosterone | Serum LH | Serum FSH | Leydig Cell Number | Testicular Cyp11a1 mRNA | Pituitary Lhb mRNA |

|---|---|---|---|---|---|---|

| 0 (Control) | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |

| 10 | No significant change | No significant change | No significant change | No significant change | ↓ | ↓ |

| 100 | No significant change | No significant change | No significant change | No significant change | ↓ | ↓ |

| 250 | ↓ | No significant change | No significant change | No significant change | ↓ | ↓ |

| 500 | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ |

Source: Data compiled from studies on 35-day-old male Sprague-Dawley rats exposed for 21 days via gavage.[4][5]

Developmental Toxicity Following In Utero Exposure

In utero exposure to DBEP has been shown to disrupt the development of fetal Leydig cells. A study in pregnant Sprague-Dawley rats revealed significant reproductive toxicity at higher doses.[3]

Key Findings:

-

Maternal and Fetal Toxicity: High mortality was observed in dams at 1000 mg/kg/day, and whole litter loss occurred in a majority of dams at 500 mg/kg/day.[3]

-

Reduced Testosterone: At 500 mg/kg/day, DBEP significantly reduced serum testosterone levels and the anogenital distance in male fetuses, a key indicator of disrupted androgen action during development.[3]

-

Leydig Cell Abnormalities: While fetal Leydig cell proliferation increased at 500 mg/kg/day, abnormal aggregation of these cells was observed at 250 and 500 mg/kg/day.[3]

-

Downregulation of Steroidogenic Genes: DBEP downregulated the expression of numerous genes essential for testosterone synthesis and Leydig cell function, including Lhcgr, Scarb1, Star, Cyp11a1, Hsd3b1, Cyp17a1, Hsd17b3, and Insl3.[3]

Table 2: Developmental Effects of In Utero DBEP Exposure in Rats

| Dose (mg/kg/day) | Male Fetal Serum Testosterone | Anogenital Distance | Fetal Leydig Cell Aggregation | Expression of Star, Cyp11a1, Cyp17a1 |

|---|---|---|---|---|

| 0 (Control) | Baseline | Baseline | Normal | Baseline |

| 10 | No significant change | No significant change | Normal | ↓ |

| 100 | No significant change | No significant change | Normal | ↓ |

| 250 | No significant change | No significant change | Abnormal | ↓ |

| 500 | ↓ | ↓ | Abnormal | ↓ |

Source: Data from pregnant Sprague-Dawley rats exposed from gestational day (GD) 14 to 21.[3]

Effects on Adrenocortical Function

DBEP also targets the adrenal cortex, interfering with the synthesis of crucial steroid hormones like corticosterone (B1669441) and aldosterone (B195564).[2]

Key Findings:

-

Reduced Adrenal Steroids: In pubertal male rats, DBEP significantly reduced serum corticosterone levels at 250 and 500 mg/kg and lowered aldosterone at 500 mg/kg, without affecting adrenocorticotropic hormone (ACTH) levels.[2]

-

Inhibition of Adrenal Steroidogenesis: The expression of multiple genes involved in the adrenal steroidogenic pathway was significantly downregulated, including Scarb1, Star, Cyp11a1, Cyp21, Cyp11b1, and Cyp11b2.[2]

Table 3: Effects of DBEP on Adrenocortical Function in Male Rats

| Dose (mg/kg/day) | Serum Corticosterone | Serum Aldosterone | Adrenal Star Expression | Adrenal Cyp11a1 Expression |

|---|---|---|---|---|

| 0 (Control) | Baseline | Baseline | Baseline | Baseline |

| 10 | No significant change | No significant change | No significant change | No significant change |

| 100 | No significant change | No significant change | ↓ | ↓ |

| 250 | ↓ | No significant change | ↓ | ↓ |

| 500 | ↓ | ↓ | ↓ | ↓ |

Source: Data from 35-day-old male Sprague-Dawley rats exposed for 21 days.[2]

In Vitro Evidence and Mechanisms of Action

In vitro studies using primary Leydig cells have helped to elucidate the direct cellular mechanisms underlying DBEP's toxicity.

Key Findings:

-

Induction of ROS and Apoptosis: Treatment of primary Leydig cells with DBEP (at 100 or 500 µmol/L) for 24 hours induced the generation of reactive oxygen species (ROS) and triggered apoptosis.[4][5] This finding corroborates the in vivo data suggesting oxidative stress is a primary mechanism.

The collective evidence from in vivo and in vitro studies points to a multi-faceted mechanism of endocrine disruption.

Disruption of Steroidogenesis

DBEP consistently downregulates the expression of key genes and proteins essential for the synthesis of steroid hormones in both the testes and the adrenal glands. This includes the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria (the rate-limiting step in steroidogenesis), and various cytochrome P450 enzymes (Cyp11a1, Cyp17a1) that catalyze subsequent steps in the pathway.[2][3]

Alteration of Cellular Signaling Pathways

DBEP exposure has been found to inhibit key cell survival and proliferation signaling pathways. In fetal Leydig cells, DBEP markedly reduced the phosphorylation of AKT1, AKT2, and ERK1/2.[3] Similarly, in pubertal Leydig cells, DBEP decreased the phosphorylation of AKT, mTOR, and ERK1/2.[4][5] These pathways are critical for Leydig cell development and function, and their inhibition likely contributes to the observed decrease in testosterone production and increase in apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological findings. Below are summarized protocols from the key studies cited.

In Vivo Pubertal Male Rat Study

-

Objective: To investigate the effects of DBEP on the onset of male puberty.[4]

-

Animal Model: 35-day-old male Sprague-Dawley rats (n=6 per group).[4]

-

Test Substance and Dosing: Bis(2-butoxyethyl) phthalate (CAS 117-83-9) was administered daily for 21 days via oral gavage. Doses were 0 (corn oil vehicle), 10, 100, 250, or 500 mg/kg body weight/day.[4]

-

Endpoints and Analyses:

-

Hormone Analysis: Serum levels of testosterone, LH, and FSH were measured using enzyme-linked immunosorbent assays (ELISA).[4]

-

Histology: Testes were collected, fixed, and processed for histological examination. Leydig cell and Sertoli cell numbers were determined using immunohistochemistry for CYP11A1 and SOX9, respectively.[4]

-

Gene Expression: Total RNA was extracted from testes and pituitary glands. Quantitative real-time PCR (qPCR) was performed to measure the mRNA levels of genes related to steroidogenesis (Insl3, Lhcgr, Scarb1, Star, Cyp11a1, Hsd3b1, Cyp17a1, Hsd17b3), Sertoli cell function (Dhh, Fshr, Sox9), and pituitary function (Lhb, Fshb, Gnrhr).[4]

-

Protein Expression: Western blotting was used to quantify protein levels of SOD1, SOD2, BCL2, BAX, and key signaling proteins (total and phosphorylated AKT, mTOR, ERK1/2).[4]

-

Oxidative Stress: Testicular malondialdehyde (MDA) content was measured as an indicator of lipid peroxidation.[4]

-

In Utero Exposure and Developmental Toxicity Study

-

Objective: To determine the effect of DBEP on fetal Leydig cell development after in utero exposure.[3]

-

Animal Model: Pregnant Sprague-Dawley dams.[3]

-

Test Substance and Dosing: Dams were administered DBEP via oral gavage at doses of 0, 10, 100, 250, 500, and 1000 mg/kg body weight/day from gestational day (GD) 14 to 21.[3]

-

Endpoints and Analyses:

-

Maternal and Fetal Metrics: Dam body weight, survival, and litter outcomes were recorded. On GD 21, male fetuses were weighed, and anogenital distance (AGD) was measured.[3]

-

Hormone Analysis: Fetal serum testosterone was measured by ELISA.[3]

-

Histology and Cell Counting: Fetal testes were analyzed for Leydig cell number and aggregation via immunohistochemistry.[3]

-

Gene and Protein Expression: Testicular expression of steroidogenesis-related genes and phosphorylation of AKT and ERK1/2 proteins were analyzed by qPCR and Western blotting, respectively.[3]

-

Conclusion and Future Directions

The available scientific evidence strongly indicates that Bis(2-butoxyethyl) phthalate is an endocrine disruptor, with primary adverse effects on the male reproductive system and adrenal steroidogenesis. In vivo studies in rats demonstrate that DBEP can delay puberty, impair fetal Leydig cell development, and reduce the production of testosterone, corticosterone, and aldosterone. The underlying mechanisms involve the downregulation of key steroidogenic genes, induction of oxidative stress in steroidogenic cells, and disruption of critical cell signaling pathways such as AKT and ERK.

While the anti-androgenic and anti-steroidogenic properties of DBEP are well-documented, further research is needed in several areas:

-

Estrogenic and Thyroid Activity: The potential for DBEP to interact with estrogen and thyroid hormone pathways has not been extensively studied. Comprehensive in vitro receptor binding and transactivation assays are needed to screen for these activities.

-

Mixture Effects: Humans are exposed to a mixture of phthalates and other EDCs. Studies investigating the combined effects of DBEP with other environmental chemicals are necessary for a more accurate risk assessment.

-

Dose-Response at Low Exposure Levels: The majority of studies have used relatively high doses. Research focusing on the effects of low, environmentally relevant doses is crucial for understanding human health risks.

This guide summarizes the current state of knowledge on DBEP's endocrine-disrupting potential, providing a valuable resource for the scientific community. Continued investigation into the full toxicological profile of this compound is essential for informing regulatory decisions and protecting public health.

References

- 1. Bis (2-butoxyethyl) Phthalate Delays Puberty Onset by Increasing Oxidative Stress and Apoptosis in Leydig Cells in Rats [besjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of bis(2-butoxyethyl) phthalate exposure in utero on the development of fetal Leydig cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. besjournal.com [besjournal.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Environmental Fate and Degradation Products of Bis(2-butoxyethyl) Phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-butoxyethyl) phthalate (B1215562) (DBEP), a high-production-volume chemical, is primarily used as a plasticizer in a variety of polymer applications. Its widespread use raises concerns about its potential release into the environment and subsequent fate. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental degradation of DBEP, focusing on its transformation through biodegradation, hydrolysis, and photodegradation. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and risk assessment of this compound.

Environmental Fate Summary

Once released into the environment, Bis(2-butoxyethyl) phthalate is subject to several degradation processes that determine its persistence and potential for exposure. The primary pathways of degradation include aerobic and anaerobic biodegradation, abiotic hydrolysis, and photodegradation. The relative importance of each pathway is dependent on the environmental compartment (soil, water, or air) and specific conditions such as pH, temperature, and microbial activity.

Quantitative Data on Environmental Persistence

The persistence of DBEP in the environment is quantified by its half-life under various degradation pathways. The following table summarizes the available quantitative data.

| Environmental Compartment | Degradation Pathway | Half-life (t½) | Conditions | Reference(s) |

| Atmosphere | Reaction with OH radicals | 9.1 hours (estimated) | 25 °C | |

| Water | Hydrolysis | 1.3 years (estimated) | pH 7 | |

| Hydrolysis | 49 days (estimated) | pH 8 | ||

| Soil | Biodegradation | 10 days | Aerobic, with Pseudomonas acidovorans |

Degradation Pathways and Products

The transformation of DBEP in the environment leads to the formation of several degradation products. The principal degradation pathway is initiated by the hydrolysis of the ester bonds.

Biodegradation

Biodegradation is a significant route for the breakdown of DBEP, particularly in soil and water environments rich in microbial populations. The process is initiated by enzymatic hydrolysis.

Primary Biodegradation Products:

-

Mono(2-butoxyethyl) phthalate (MBEP): The initial product of the hydrolysis of one of the ester linkages of DBEP.

-

Phthalic acid: Formed upon the hydrolysis of the second ester bond of MBEP.

-

2-Butoxyethanol: Released during the hydrolysis of the ester bonds.

The biodegradation of phthalate esters generally proceeds through the hydrolysis of the diester to the monoester and subsequently to phthalic acid[1].

Hydrolysis

Abiotic hydrolysis of DBEP can occur in aquatic environments, with the rate being pH-dependent. As indicated in the data table, hydrolysis is significantly faster under alkaline conditions (pH 8) compared to neutral conditions (pH 7)[2]. The primary products of hydrolysis are the same as those of initial biodegradation: mono(2-butoxyethyl) phthalate, 2-butoxyethanol, and subsequently phthalic acid.

Photodegradation

In the atmosphere, DBEP is expected to be degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of 9.1 hours[2]. In aqueous environments, direct photolysis may also contribute to the degradation of DBEP, although specific products and rates for this process have not been extensively reported.

Experimental Protocols

Standardized methods are crucial for assessing the environmental fate of chemicals. The following sections detail the principles of key experimental protocols relevant to the study of DBEP degradation.

Biodegradation in Soil (OECD 307)

The OECD Guideline for the Testing of Chemicals, Test No. 307, "Aerobic and Anaerobic Transformation in Soil," provides a framework for evaluating the biodegradation of chemicals in soil.[3][4][5]

Objective: To determine the rate and route of degradation of a test substance in soil under aerobic and/or anaerobic conditions.

Methodology:

-

Test System: Soil samples are treated with the test substance (typically radiolabeled for ease of tracking) and incubated in the dark in controlled environmental chambers (biometers or flow-through systems).[3][4]

-

Incubation: The incubation is carried out for a period of up to 120 days under controlled temperature and moisture.[3][4]

-

Sampling: At appropriate time intervals, soil samples are collected and extracted.

-

Analysis: The extracts are analyzed to determine the concentration of the parent compound and its transformation products. Volatile products can be trapped and analyzed separately.[4]

-

Data Analysis: The rate of degradation of the parent compound and the formation and decline of major transformation products are modeled to determine half-lives (DT50) and formation fractions.

Hydrolysis as a Function of pH (OECD 111)

The OECD Guideline for the Testing of Chemicals, Test No. 111, "Hydrolysis as a Function of pH," is used to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions.[6][7][8]

Objective: To determine the rate of hydrolysis of a test substance as a function of pH and to identify the major hydrolysis products.

Methodology:

-

Test System: Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are treated with the test substance.[8]

-

Incubation: The solutions are incubated in the dark at a constant temperature.[8]

-

Sampling: Aliquots are taken at various time intervals.

-

Analysis: The concentration of the test substance and its hydrolysis products are determined using appropriate analytical methods.

-

Data Analysis: The hydrolysis rate constant and half-life are calculated for each pH.

Phototransformation of Chemicals in Water (OECD 316)

The OECD Guideline for the Testing of Chemicals, Test No. 316, "Phototransformation of Chemicals in Water – Direct Photolysis," is designed to evaluate the potential for direct degradation of a chemical by sunlight in surface water.[9][10][11]

Objective: To determine the direct photolysis rate constant and half-life of a test chemical in water and to identify major phototransformation products.

Methodology:

-

Test System: A solution of the test chemical in purified water is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).[10] Control samples are kept in the dark to account for other degradation processes like hydrolysis.[2]

-

Irradiation: The samples are irradiated for a defined period, with the light intensity monitored.

-

Sampling: Aliquots are taken at various time points.

-

Analysis: The concentration of the parent compound and its photoproducts are measured.

-

Data Analysis: The photolysis rate constant and half-life are calculated.

Analytical Methodologies

Accurate quantification of DBEP and its degradation products is essential for environmental fate studies. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of phthalates and their metabolites.

Sample Preparation:

-

Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate the analytes from the environmental matrix (water, soil, sediment).

-

Derivatization: For the analysis of polar degradation products like phthalic acid and monoesters, a derivatization step (e.g., silylation or methylation) is often required to increase their volatility for GC analysis.[12]

Instrumental Analysis:

-

Column: A non-polar or semi-polar capillary column is typically used.[13]

-

Injection: Splitless injection is common for trace analysis.

-

Detection: Mass spectrometry is used for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of both the parent phthalate and its more polar degradation products without the need for derivatization.

Sample Preparation:

-

Extraction: Similar to GC-MS, LLE or SPE is used for sample cleanup and concentration.[15]

Instrumental Analysis:

-

Column: A reversed-phase column (e.g., C18) is commonly employed.[16]

-

Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.[17]

-

Detection: A UV detector is often used for quantification.[18] For more selective and sensitive analysis, HPLC can be coupled with a mass spectrometer (LC-MS).

Conclusion

The environmental fate of Bis(2-butoxyethyl) phthalate is governed by a combination of biodegradation, hydrolysis, and photodegradation processes. Biodegradation appears to be a significant pathway, leading to the formation of mono(2-butoxyethyl) phthalate and phthalic acid. Abiotic hydrolysis is also a contributing factor, particularly under alkaline conditions. While photodegradation in the atmosphere is predicted to be rapid, its importance in aquatic systems requires further investigation. The standardized protocols and analytical methods described in this guide provide a robust framework for conducting further research to fill existing data gaps and to perform comprehensive environmental risk assessments for DBEP.

References

- 1. Bis(2-butoxyethyl) phthalate | C20H30O6 | CID 8345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 3. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 4. oecd.org [oecd.org]

- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 6. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. oecd.org [oecd.org]

- 12. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 14. researchgate.net [researchgate.net]

- 15. Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model [mdpi.com]

- 16. opus.govst.edu [opus.govst.edu]

- 17. helixchrom.com [helixchrom.com]

- 18. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]

Metabolic Pathways of Bis(2-butoxyethyl) Phthalate in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-butoxyethyl) phthalate (B1215562) (BBEP), a widely used plasticizer, is a member of the phthalate ester family of compounds. Understanding its metabolic fate in mammals is crucial for assessing its potential toxicity and for the development of robust risk assessment models. This technical guide provides a comprehensive overview of the predicted metabolic pathways of BBEP in mammals, based on established principles of phthalate metabolism. While specific studies on BBEP are limited, this guide extrapolates from the well-documented metabolism of other common phthalates, such as di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), to propose a putative metabolic pathway. This guide includes detailed experimental protocols for in-vivo metabolism studies in rats, analytical methodologies for metabolite identification and quantification, and structured tables summarizing expected quantitative data based on analogous compounds.

Introduction

Phthalate esters are ubiquitous environmental contaminants due to their extensive use as plasticizers in a wide array of consumer products. Bis(2-butoxyethyl) phthalate (BBEP) is utilized in various applications, leading to potential human exposure. The toxicity of phthalates is often attributed to their metabolites rather than the parent compound. Therefore, a thorough understanding of the metabolic pathways of BBEP is essential for toxicological evaluation.

The metabolism of phthalates generally proceeds through a two-phase process. Phase I involves the hydrolysis of the diester to its corresponding monoester, which is often the primary bioactive metabolite. This is followed by oxidative metabolism of the alkyl side chain, primarily mediated by cytochrome P450 (CYP) enzymes. Phase II metabolism involves the conjugation of the oxidized metabolites, typically with glucuronic acid, to facilitate their excretion.

This guide outlines the putative metabolic pathway of BBEP in mammals, provides detailed experimental protocols to investigate this pathway, and presents expected quantitative data based on studies of structurally related phthalates.

Proposed Metabolic Pathway of Bis(2-butoxyethyl) Phthalate

The metabolic pathway of BBEP is predicted to follow the general scheme of phthalate metabolism. The key steps are outlined below and illustrated in the accompanying diagram.

Phase I Metabolism:

-

Hydrolysis: BBEP is first hydrolyzed by non-specific esterases, primarily in the gut and liver, to form mono(2-butoxyethyl) phthalate (MBEP) and 2-butoxyethanol. MBEP is considered the primary metabolite and is the focus of subsequent metabolic transformations.

-

Oxidative Metabolism of the Butoxyethyl Side Chain: The butoxyethyl side chain of MBEP is expected to undergo extensive oxidative metabolism by CYP enzymes. This can occur at several positions:

-

Omega (ω)-oxidation: Oxidation of the terminal methyl group of the butyl chain to a primary alcohol, which can be further oxidized to a carboxylic acid.

-

Omega-1 (ω-1)-oxidation: Hydroxylation of the sub-terminal methylene (B1212753) group of the butyl chain.

-

Ether Cleavage: The ether linkage may be cleaved, leading to the formation of metabolites with a shorter side chain and the release of butoxyacetic acid or other related molecules.

-

Oxidation of the Ethoxy Group: Hydroxylation can also occur on the ethyl portion of the butoxyethyl side chain.

-

Phase II Metabolism:

-

Glucuronidation: The hydroxylated metabolites and the carboxylic acid group of the phthalate monoester can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This increases their water solubility and facilitates their excretion in urine and bile.

Quantitative Data from Analogous Phthalates

While specific quantitative data for BBEP are not available, the following tables summarize typical excretion and metabolite distribution data for other common phthalates in rats. This information provides a reasonable expectation for the metabolic fate of BBEP.

Table 1: Excretion of Phthalates in Rats (as % of Administered Dose)

| Phthalate | Route of Administration | Urine (%) | Feces (%) | Total Recovery (%) | Reference |

| DEHP | Oral | 30-50 | 50-70 | >95 | [General Phthalate Metabolism Literature] |

| DBP | Oral | 70-90 | 10-30 | >95 | [General Phthalate Metabolism Literature] |

| BBP | Oral | 60-80 | 20-40 | >95 | [General Phthalate Metabolism Literature] |

Table 2: Major Urinary Metabolites of Common Phthalates in Rats (as % of Urinary Metabolites)

| Parent Phthalate | Primary Monoester | Oxidized Metabolites | Conjugated Metabolites | Reference |

| DEHP | Mono(2-ethylhexyl) phthalate (MEHP) | 50-70% | 10-20% | [General Phthalate Metabolism Literature] |

| DBP | Mono-n-butyl phthalate (MBP) | 20-40% | 40-60% | [General Phthalate Metabolism Literature] |

| BBP | Mono-n-butyl phthalate (MBP) & Monobenzyl phthalate (MBzP) | 30-50% | 30-50% | [General Phthalate Metabolism Literature] |

Note: The data presented in these tables are generalized from various sources on phthalate metabolism and are intended for comparative purposes only.

Experimental Protocols

This section provides detailed protocols for conducting an in-vivo metabolism study of BBEP in rats.

In-Vivo Metabolism Study in Rats

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of BBEP in rats following oral administration.

Materials:

-

Bis(2-butoxyethyl) phthalate (BBEP), analytical grade

-

Radiolabeled [14C]-BBEP (optional, for mass balance studies)

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Metabolic cages for separate collection of urine and feces

-

Gavage needles

-

Scintillation counter and cocktail (if using radiolabel)

-

Standard laboratory equipment and solvents

Procedure:

-

Animal Acclimation: House rats individually in metabolic cages for at least 3 days prior to the study to allow for acclimation. Provide food and water ad libitum.

-

Dosing: Prepare a dosing solution of BBEP in a suitable vehicle (e.g., corn oil). Administer a single oral dose of BBEP (e.g., 100 mg/kg body weight) to each rat via gavage. For mass balance studies, a known amount of [14C]-BBEP is co-administered.

-

Sample Collection:

-

Urine and Feces: Collect urine and feces separately at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing. Store samples at -20°C or lower until analysis.

-

Blood: Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Centrifuge to obtain plasma and store at -80°C.

-

Bile (optional): For biliary excretion studies, perform bile duct cannulation on a separate group of rats. Collect bile at specified intervals post-dosing.

-

-

Sample Processing (for metabolite analysis):

-

Urine: Thaw urine samples and centrifuge to remove any precipitates. For the analysis of conjugated metabolites, an aliquot of urine is subjected to enzymatic hydrolysis with β-glucuronidase/sulfatase.

-

Feces: Homogenize fecal samples with a suitable solvent (e.g., methanol (B129727)/water) and extract the metabolites.

-

Plasma: Perform protein precipitation (e.g., with acetonitrile (B52724) or methanol) to remove proteins before analysis.

-

-

Analysis: Analyze the processed samples using GC-MS and/or LC-MS/MS for the identification and quantification of BBEP and its metabolites.

Analytical Methodologies

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Phthalate Metabolites

Sample Preparation:

-

Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of internal standard solution (e.g., 13C-labeled monoesters), 500 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.5), and 10 µL of β-glucuronidase/sulfatase from Helix pomatia. Incubate at 37°C for 3 hours.

-

Solid-Phase Extraction (SPE):

-